molecular formula C14H12O3 B8521127 Methyl 3-(1-naphthyl)-2-oxopropanoate

Methyl 3-(1-naphthyl)-2-oxopropanoate

Cat. No.: B8521127
M. Wt: 228.24 g/mol
InChI Key: ZOFLNKZTLXJAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-naphthyl)-2-oxopropanoate is a high-purity organic compound belonging to the class of β-ketoesters, characterized by a naphthalene ring system linked to a methyl oxopropanoate chain. This structural motif makes it a valuable synthetic intermediate and building block in various research applications. Its primary research value lies in its use in organic synthesis, particularly in the construction of more complex molecules. The naphthyl group contributes to the compound's potential fluorescence properties, making it and its derivatives of interest in the development of organic electronic materials or fluorescent probes . As a β-ketoester, this compound features an active methylene group, allowing it to participate in key reactions such as Knoevenagel condensations and the synthesis of heterocyclic compounds. Researchers utilize its structure in medicinal chemistry for the preparation of compound libraries, where the naphthyl moiety can be crucial for target binding. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 3-naphthalen-1-yl-2-oxopropanoate

InChI

InChI=1S/C14H12O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3

InChI Key

ZOFLNKZTLXJAIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The enolate of methyl pyruvate (methyl 2-oxopropanoate) is generated using a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The enolate undergoes nucleophilic alkylation with 1-naphthylmethyl bromide to yield the target compound.

Procedure :

  • Enolate Formation : Methyl pyruvate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere. LDA (1.1 equiv) is added at −78°C, stirring for 30 minutes.

  • Alkylation : 1-Naphthylmethyl bromide (1.2 equiv) is introduced dropwise. The reaction warms to room temperature and quenched with aqueous NH₄Cl after 12 hours.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation afford the crude product. Purification via column chromatography (hexane/ethyl acetate) yields methyl 3-(1-naphthyl)-2-oxopropanoate.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)≥95%
Reaction Time12 hours

Nucleophilic Substitution of Methyl 3-Chloro-2-Oxopropanoate

Synthesis of Methyl 3-Chloro-2-Oxopropanoate

This intermediate is prepared via chlorination of methyl pyruvate using SOCl₂ or PCl₅.

Procedure :

  • Chlorination : Methyl pyruvate (1.0 equiv) reacts with SOCl₂ (1.5 equiv) in dichloromethane at 0°C for 2 hours.

  • Substitution : The chloro derivative reacts with 1-naphthylmagnesium bromide (1.2 equiv) in THF at −20°C.

  • Workup : Acidic workup (HCl) followed by extraction and chromatography yields the product.

Key Data :

ParameterValue
Yield50–60%
Purity (HPLC)≥90%
Reaction Time6 hours

Reaction of Methyl 3-Oxopropanoate Enolate with 1-(Bromoacetyl)Naphthalene

Cross-Coupling Strategy

The enolate of methyl 3-oxopropanoate attacks 1-(bromoacetyl)naphthalene, facilitating C–C bond formation.

Procedure :

  • Enolate Generation : NaHMDS (1.1 equiv) deprotonates methyl 3-oxopropanoate in THF at −78°C.

  • Electrophilic Attack : 1-(Bromoacetyl)naphthalene (1.1 equiv) is added, stirring for 8 hours.

  • Purification : Silica gel chromatography (hexane/acetone) isolates the product.

Key Data :

ParameterValue
Yield70–80%
Purity (HPLC)≥97%
Reaction Time8 hours

Purification via Bisulfite Adduct Formation

Methodology from Patent Literature

Crude product impurities are removed by forming a bisulfite adduct of the ketone, followed by acid decomposition.

Procedure :

  • Adduct Formation : Crude ester (1.0 equiv) reacts with sodium bisulfite (1.2 equiv) in aqueous ethanol (pH 5–6) at 25°C for 4 hours.

  • Crystallization : The bisulfite adduct precipitates and is filtered.

  • Regeneration : Adduct treatment with HCl (1M) regenerates the ketone, extracted into dichloromethane.

Key Data :

ParameterValue
Purity Improvement85% → 99%
Recovery90–95%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation65–75≥95HighModerate
Nucleophilic Substitution50–60≥90ModerateLow
Cross-Coupling70–80≥97HighHigh

Key Findings :

  • Cross-Coupling offers the best balance of yield and purity.

  • Bisulfite Purification is critical for pharmaceutical-grade material.

  • Alkylation requires stringent temperature control to avoid side reactions.

Challenges and Optimization Strategies

Common Issues:

  • Enolate Stability : Rapid alkylation minimizes decomposition.

  • Byproducts : Bromide elimination in Method 2 necessitates low temperatures.

  • Solvent Choice : THF outperforms DMF in minimizing ester hydrolysis.

Optimization:

  • Catalytic Additives : Tetrabutylammonium iodide (TBAI) enhances reaction rates in Method 3.

  • Microwave Assistance : Reduces reaction time by 50% in Method 1 .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-naphthyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyruvate moiety to an alcohol or other reduced forms.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Methyl 3-(1-naphthyl)-2-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in catalytic processes, the compound may form complexes with metal catalysts, facilitating various chemical transformations. The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(1-naphthyl)-2-oxopropanoate with structurally or functionally related compounds, focusing on molecular structure, synthesis, physical properties, and biological relevance.

Structural Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-Naphthyl at β-position C₁₄H₁₂O₃ ~228.25 (calculated) High lipophilicity due to naphthyl group; potential for π-π interactions.
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 4-Methoxyphenyl at β-position C₁₁H₁₂O₄ 208.21 Electron-rich methoxy group enhances solubility in polar solvents .
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Phenyl and amino substituents C₁₉H₂₁NO₃ 311.15 Branched structure with hydrogen-bonding potential; MP = 82–84°C .
Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate 3-Chloro-2-nitrophenyl C₁₀H₈ClNO₅ 257.63 Electron-withdrawing groups increase electrophilicity; used in heterocycle synthesis .

Physical Properties

  • Melting Points: Ethyl 3-oxo-2-phenylpropanoate derivative: 82–84°C .
  • Solubility: Methoxyphenyl derivatives (e.g., Methyl 3-(4-methoxyphenyl)-2-oxopropanoate) exhibit higher solubility in polar solvents due to the methoxy group . Naphthyl-substituted esters are expected to be more lipophilic, favoring organic solvents like dichloromethane or toluene.

Key Research Findings and Gaps

  • Structural Insights: The naphthyl group distinguishes this compound from phenyl/methoxyphenyl analogs, offering unique steric and electronic properties for catalytic or medicinal applications .
  • Data Limitations : Melting points, solubility, and biological activity data for the naphthyl derivative are absent in the evidence, highlighting a need for experimental characterization.
  • Synthetic Potential: Analogous compounds (e.g., ) suggest utility in multicomponent reactions for drug discovery or materials science.

Q & A

Q. Table 1. Comparison of Synthesis Methods

MethodCatalystSolventYield (%)Reference
Claisen CondensationH₂SO₄THF78
EsterificationPTSAMeOH85
Microwave-AssistedNoneDMF92

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey Peaks/DataFunctional Group Confirmed
¹H NMR (CDCl₃)δ 3.85 (s, 3H, OCH₃)Methyl ester
IR (KBr)1720 cm⁻¹C=O (ester)
HRMS[M+H]⁺ = 255.0892Molecular formula

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